molecular formula C30H50O3 B12497108 (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol

(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol

Cat. No.: B12497108
M. Wt: 458.7 g/mol
InChI Key: KXGFUIREGRQGHZ-FSRJAHSISA-N
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Description

(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the lupane skeleton, followed by the introduction of hydroxyl groups at specific positions and the formation of the epoxide ring. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of triterpenoids from natural sources, such as plants, followed by chemical modification to introduce the desired functional groups. This process can be optimized for large-scale production by using efficient extraction techniques and scalable chemical reactions.

Chemical Reactions Analysis

Types of Reactions

(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of other complex triterpenoids.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a natural product for cosmetic formulations.

Mechanism of Action

The mechanism of action of (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cell membranes, or influencing gene expression. The specific pathways involved can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol is unique due to the presence of both hydroxyl groups and an epoxide ring in its structure. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities compared to other similar triterpenoids.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,9S,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-[(2R)-2-methyloxiran-2-yl]-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O3/c1-25(2)21-10-13-28(5)22(26(21,3)12-11-23(25)32)8-7-19-24-20(29(6)18-33-29)9-14-30(24,17-31)16-15-27(19,28)4/h19-24,31-32H,7-18H2,1-6H3/t19?,20-,21?,22?,23+,24?,26+,27-,28-,29+,30-/m1/s1

InChI Key

KXGFUIREGRQGHZ-FSRJAHSISA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CC[C@H](C3C1CCC4[C@]2(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@]6(CO6)C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C6(CO6)C)CO)C)C)C

Origin of Product

United States

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